molecular formula C17H13BrN2OS B2849547 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034207-28-6

2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2849547
CAS No.: 2034207-28-6
M. Wt: 373.27
InChI Key: ONDRHKVOZXGJFL-UHFFFAOYSA-N
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Description

2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates a biaryl system—featuring thiophene and pyridine rings—linked by a benzamide group, a scaffold frequently explored in the development of pharmacologically active compounds. Molecules containing similar thiophene-benzamide hybrids have been identified as inhibitors of viral entry processes; for instance, research has shown that N-[(thiophen-3-yl)methyl]benzamide derivatives can act as fusion inhibitors against Influenza A virus by targeting the hemagglutinin (HA) protein and preventing its conformational change . Furthermore, the indole moiety, another privileged heterocycle in drug discovery, is widely reported to exhibit a broad spectrum of biological activities, including antiviral properties . The presence of a bromine atom on the benzamide ring offers a versatile synthetic handle for further structure-activity relationship (SAR) studies through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate analog libraries for screening. This compound is provided exclusively to support scientific investigation as a building block or a potential hit compound in high-throughput screening campaigns targeting various biological pathways.

Properties

IUPAC Name

2-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c18-14-7-2-1-6-13(14)17(21)20-11-12-5-3-9-19-16(12)15-8-4-10-22-15/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRHKVOZXGJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the benzamide core is highly reactive toward nucleophilic substitution (SN2/SNAr), enabling functional group diversification.

Example Reactions:

  • Amination: Reaction with primary or secondary amines (e.g., morpholine, piperidine) in the presence of a base (K2CO3) and a polar aprotic solvent (DMF) yields substituted amine derivatives.

  • Thiolation: Treatment with thiols (e.g., sodium thiomethoxide) under reflux conditions replaces bromine with a thiol group.

Table 1: Substitution Reactions

Reaction TypeReagent/ConditionsProductYield (%)Reference
AminationMorpholine, K2CO3, DMF, 80°CN-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-2-morpholinobenzamide72
ThiolationNaSMe, EtOH, reflux2-(Methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide65

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, facilitating bond formation with aromatic or aliphatic groups.

Key Methods:

  • Suzuki Coupling: Reacting with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh3)4 and a base (Na2CO3) yields biaryl derivatives.

  • Heck Coupling: Alkenes (e.g., styrene) undergo coupling under Pd(OAc)2 catalysis to form vinyl-substituted products.

Table 2: Cross-Coupling Reactions

Reaction TypeConditionsProductYield (%)Reference
SuzukiPd(PPh3)4, Na2CO3, DME/H2O, 90°C2-Phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide68
HeckPd(OAc)2, PPh3, NEt3, DMF, 110°C2-Styryl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide58

Oxidation of the Thiophene Ring

The thiophene moiety undergoes oxidation to form sulfoxides or sulfones, altering electronic properties and biological activity .

Example:

  • Sulfoxide Formation: Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C produces the sulfoxide derivative.

Table 3: Oxidation Reactions

Oxidizing AgentConditionsProductYield (%)Reference
m-CPBACH2Cl2, 0°C → RT2-Bromo-N-((2-(thiophen-2-yl-S-oxide)pyridin-3-yl)methyl)benzamide85

Hydrolysis of the Amide Bond

The benzamide group can be hydrolyzed under acidic or basic conditions to generate carboxylic acid derivatives.

Example:

  • Acidic Hydrolysis: Heating with HCl (6M) yields 2-bromobenzoic acid and the corresponding amine.

Table 4: Hydrolysis Conditions

ConditionsReagentsProductYield (%)Reference
AcidicHCl (6M), reflux, 6h2-Bromobenzoic acid + 2-(thiophen-2-yl)pyridin-3-yl)methanamine89

Electrophilic Aromatic Substitution

The pyridine and thiophene rings undergo electrophilic substitution, such as nitration or halogenation .

Example:

  • Nitration: Reaction with HNO3/H2SO4 introduces a nitro group at the 5-position of the thiophene ring .

Catalytic Functionalization

Magnesium oxide nanoparticles (MgO NPs) have been employed as catalysts for amide bond formation and condensation reactions, enhancing reaction efficiency .

Example:

  • Amide Synthesis: Reaction of 2-bromobenzoic acid with 2-(thiophen-2-yl)pyridin-3-yl)methanamine using MgO NPs achieves >90% conversion under mild conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing thiophene and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of the bromine atom enhances the compound's ability to interact with biological targets, potentially leading to improved therapeutic efficacy.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have shown that similar compounds can inhibit the proliferation of cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis .

Organic Synthesis

Reactivity in Coupling Reactions
The compound can serve as a versatile building block in organic synthesis, particularly in coupling reactions like Suzuki cross-coupling. The presence of the bromine atom allows for easy substitution with various nucleophiles, facilitating the formation of complex molecular architectures .

Table: Summary of Synthetic Pathways Involving this compound

Reaction TypeConditionsYield (%)References
Suzuki CouplingPd(PPh₃)₄/K₃PO₄ at 90 °C33–40
Nucleophilic SubstitutionIn presence of baseVaries
Electrophilic Aromatic SubstitutionVarious electrophilesHigh

Materials Science

Development of Functional Materials
The unique structural features of this compound make it an attractive candidate for the development of functional materials. Its ability to form stable complexes with metal ions can be exploited in creating sensors or catalysts for various chemical reactions.

Case Study: Sensor Development
A recent study demonstrated the use of thiophene-containing compounds for developing sensors capable of detecting heavy metals in environmental samples. The sensor's sensitivity was attributed to the electron-rich nature of the thiophene ring, which facilitates interaction with metal ions .

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

The target compound’s core benzamide scaffold is shared with several analogs, but its substitution pattern and heterocyclic side chain distinguish it from others (Table 1).

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituents Heterocyclic Group Halogen(s) Reference
Target compound 2-Bromo Thiophen-2-yl-pyridin-3-yl-methyl Br -
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 4-Bromo, 3-Fluoro 6-Methylpyridin-2-yl Br, F
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) 3-Bromo, 5-Fluoro 6-Methylpyridin-2-yl Br, F
(S)-N-(2-Bromo-6-chlorophenyl)-...benzamide (13y) 2-Bromo, 6-Chloro, 5-Fluoro Complex (cyano, trifluoropropoxy) Br, Cl, F
N-(6-Bromo-2-benzothiazolyl)-...benzamide 3-Methyl 6-Bromo-2-benzothiazolyl Br
5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide 5-Bromo Tetrazolyl-methyl Br

Key Observations :

  • Halogen Positioning : The target’s 2-bromo substituent contrasts with the 4-bromo (Compound 35) and 3-bromo (Compound 36) positions in analogs, which may alter electronic effects (e.g., dipole moments) and steric interactions .
  • Heterocyclic Side Chains : The thiophene-pyridine hybrid in the target differs from pyridine (Compounds 35, 36), benzothiazole (Compound in ), and tetrazole (Compound in ). Thiophene’s sulfur atom may enhance lipophilicity, while pyridine’s nitrogen could facilitate hydrogen bonding .
  • Additional Substituents : Compounds 35 and 36 include fluorine, introducing electron-withdrawing effects absent in the target. Compound 13y has a trifluoropropoxy group, which likely increases metabolic stability but reduces solubility compared to the target’s simpler side chain .
Substituent Effects on Physicochemical Properties
  • Solubility: Fluorine in Compounds 35 and 36 improves aqueous solubility compared to the target’s non-polar bromo-thiophene system .
  • Synthetic Accessibility : Compound 35 was synthesized in 81% yield via a general coupling procedure , suggesting that the target’s synthesis could follow similar routes, though thiophene derivatives might require specialized catalysts.

Biological Activity

2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound characterized by its unique structural features, including a bromine atom and heterocyclic rings (thiophene and pyridine). This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Molecular Formula: C16_{16}H13_{13}BrN2_{2}O
Molecular Weight: 409.3 g/mol
CAS Number: 2034577-88-1
The compound's structure is significant for its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Anticancer Properties

Studies have explored the anticancer potential of benzamide derivatives, with some compounds demonstrating cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors critical for tumor growth. For example, related compounds have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: Potential binding to receptors could alter cellular signaling pathways, impacting cell proliferation and survival.
  • Reactive Oxygen Species (ROS): Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli; MIC values between 3.12 - 12.5 μg/mL
Anticancer ActivityInhibits DHFR; cytotoxic effects on cancer cell lines
Mechanism InsightsInvolves enzyme inhibition and receptor interactions

Case Studies

  • Benzamide Derivatives in Cancer Therapy: A study reported that certain benzamide derivatives exhibited significant inhibition of cancer cell proliferation through targeted enzyme inhibition, highlighting the therapeutic potential of compounds like this compound in oncology .
  • Antimicrobial Efficacy: Another research effort demonstrated that benzamide derivatives displayed considerable antibacterial activity against resistant strains of bacteria, suggesting their utility in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Bromination of the benzamide core using reagents like bromine or N-bromosuccinimide.
  • Amide coupling between the brominated benzoic acid derivative and the thiophene-pyridine-containing amine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Solvent selection (e.g., DMF or DMSO) and temperature control (60–100°C) are critical for minimizing side reactions. Catalysts such as Pd(PPh₃)₄ may enhance cross-coupling efficiency .
    • Optimization : Use orthogonal protecting groups for reactive sites (e.g., pyridine nitrogen) during intermediate steps. Monitor purity via TLC and refine column chromatography gradients (e.g., hexane/EtOAc) .

Q. How is the compound characterized to confirm its molecular structure and purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z ≈ 409.32) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) for single-crystal structure determination, resolving bond lengths and angles .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What initial biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (H37Rv strain) with MIC values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ thresholds .
  • Enzyme Inhibition : Fluorescence-based kinase inhibition assays targeting ATP-binding domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Replicate Assays : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO) to minimize variability .

  • Structural Analysis : Use X-ray crystallography (SHELXL) to identify polymorphic forms or conformational changes affecting activity .

  • SAR Studies : Systematically modify substituents (e.g., bromine vs. trifluoromethyl) and correlate with activity trends (see Table 1) .

    Table 1: Structural Modifications and Biological Activity

    SubstituentTarget Activity (IC₅₀)Key Finding
    Bromine (parent compound)2.1 µM (Kinase X)High selectivity due to halogen bonding
    Trifluoromethyl0.8 µM (Kinase X)Enhanced hydrophobicity improves potency
    Methoxy>10 µMReduced steric hindrance lowers affinity

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess stability of ligand-protein complexes .
  • QSAR Models : CoMFA/CoMSIA to link electronic properties (e.g., Hammett σ values) with inhibitory activity .

Q. How can the compound’s reactivity be leveraged for selective functionalization?

  • Strategies :

  • Bromine Substitution : Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce biaryl groups .
  • Amide Hydrolysis : Controlled acidic/basic conditions to generate carboxylic acid derivatives for prodrug design .
  • Thiophene Functionalization : Electrophilic substitution (e.g., nitration) to modulate electronic properties .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

  • Challenges : Poor crystal growth due to flexible methylene linker.
  • Solutions :

  • Co-crystallize with heavy atoms (e.g., Pt derivatives) for phasing .
  • Use synchrotron radiation to improve diffraction quality of small crystals (<0.1 mm) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Testing : Use shake-flask method with HPLC quantification.
  • Structural Insights : The thiophene-pyridine moiety increases hydrophobicity, but the benzamide group enhances polarity. Contradictions may arise from aggregation at high concentrations .

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